molecular formula C9H12ClO4P B14738838 (4-Chlorophenyl)-dimethoxyphosphorylmethanol CAS No. 6329-48-2

(4-Chlorophenyl)-dimethoxyphosphorylmethanol

Cat. No.: B14738838
CAS No.: 6329-48-2
M. Wt: 250.61 g/mol
InChI Key: XWQYSORCBYSVKR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-dimethoxyphosphorylmethanol is an organophosphorus compound characterized by the presence of a chlorophenyl group and a dimethoxyphosphoryl group attached to a methanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-dimethoxyphosphorylmethanol typically involves the reaction of 4-chlorophenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol is replaced by the dimethoxyphosphoryl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-dimethoxyphosphorylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted chlorophenyl derivatives, depending on the specific electrophile used.

Scientific Research Applications

(4-Chlorophenyl)-dimethoxyphosphorylmethanol has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a precursor for the preparation of phosphonic acids and phosphine oxides.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-dimethoxyphosphorylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various cellular pathways and processes, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)phosphonic acid: Similar in structure but lacks the methanol backbone.

    Dimethyl (4-chlorophenyl)phosphonate: Similar but with different substituents on the phosphorus atom.

    (4-Chlorophenyl)phosphine oxide: Similar but with a different oxidation state of the phosphorus atom.

Uniqueness

(4-Chlorophenyl)-dimethoxyphosphorylmethanol is unique due to the presence of both the chlorophenyl and dimethoxyphosphoryl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)-dimethoxyphosphorylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQYSORCBYSVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C1=CC=C(C=C1)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286011
Record name (4-chlorophenyl)-dimethoxyphosphorylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6329-48-2
Record name NSC43447
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-chlorophenyl)-dimethoxyphosphorylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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